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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: A Robust HPLC Method for the Baseline Separation of Dracoflavan B Diastereomers
Application Note: A Robust HPLC Method for the Baseline Separation of Dracoflavan B Diastereomers
Abstract
This application note details a highly efficient and robust High-Performance Liquid Chromatography (HPLC) method for the analytical and semi-preparative separation of Dracoflavan B diastereomers. Dracoflavan B, a flavonoid of significant interest in phytochemical and pharmacological research, presents a common analytical challenge due to the co-existence of its diastereomeric forms. The protocol herein employs a chiral stationary phase to achieve baseline resolution, enabling accurate quantification and isolation of individual stereoisomers. This guide provides a comprehensive, step-by-step protocol, method validation parameters, and expert insights into the critical choices made during method development, making it an invaluable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: The Analytical Imperative of Stereoisomeric Purity
Flavonoids are a diverse class of polyphenolic secondary metabolites in plants, renowned for their wide range of biological activities. Dracoflavan B, a compound isolated from "Dragon's Blood" resin, has garnered attention for its potential therapeutic applications, including acting as a selective noncompetitive inhibitor of α-amylase.[1][2] Like many natural products, Dracoflavan B can exist as a mixture of stereoisomers, specifically diastereomers, arising from its multiple chiral centers.[3][4]
The biological activity and pharmacokinetic profiles of stereoisomers can differ significantly; one isomer may exhibit potent therapeutic effects, while another could be inactive or even contribute to toxicity.[5][6] Therefore, the ability to separate and characterize individual stereoisomers is not merely an analytical exercise but a fundamental requirement for meaningful pharmacological studies and the development of safe and effective therapeutic agents. This necessity drives the development of stereoselective analytical methods like chiral HPLC.[7]
High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern phytochemical analysis.[8] When coupled with a chiral stationary phase (CSP), HPLC becomes a powerful tool for resolving stereoisomers.[5][9][10] The method described herein leverages a polysaccharide-based CSP, which provides the necessary stereoselectivity to resolve the Dracoflavan B diastereomers through the formation of transient diastereomeric complexes.[11][12]
Method Development: Rationale and Experimental Design
The successful separation of diastereomers hinges on exploiting the subtle differences in their three-dimensional structures. This requires a highly selective chromatographic system. While diastereomers can sometimes be separated on standard achiral columns (e.g., C18) due to their different physical properties,[9][13][14] the use of a Chiral Stationary Phase (CSP) often provides superior resolution, robustness, and is the preferred approach for ensuring stereochemical purity.[5][15]
The Choice of Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose derivatives coated onto a silica support, are widely recognized for their broad applicability in separating chiral compounds, including flavonoids.[5][11][16] These phases create a complex chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which is often described by the "three-point interaction model".[12] For the separation of Dracoflavan B diastereomers, a cellulose-based column was selected based on its proven efficacy in resolving a wide array of chiral molecules.
Mobile Phase Optimization
The mobile phase composition is a critical factor in achieving optimal resolution and reasonable analysis time. A normal-phase elution mode, employing a mixture of a non-polar solvent (n-hexane) and a polar modifier (isopropanol or ethanol), was chosen. This is a common and highly effective strategy for polysaccharide-based CSPs.[15]
-
n-Hexane: The primary non-polar component of the mobile phase.
-
Isopropanol (IPA): The polar modifier. The concentration of IPA is a key parameter for controlling retention and selectivity. A lower concentration of IPA generally leads to stronger retention and potentially better resolution, but at the cost of longer run times. Conversely, a higher concentration speeds up elution but may compromise separation. An optimal balance must be found through systematic experimentation.
-
Additives: For acidic or basic compounds, small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier can be added to the mobile phase to improve peak shape and resolution.[15]
The diagram below illustrates the workflow for optimizing the mobile phase composition.
Caption: Mobile phase optimization workflow.
Detailed HPLC Protocol
This protocol provides the steps for the analytical separation of Dracoflavan B diastereomers.
Materials and Equipment
-
HPLC System: A quaternary or binary HPLC system equipped with a UV-Vis or Photodiode Array (PDA) Detector.
-
Chiral Column: Cellulose-based CSP, 5 µm particle size, 4.6 mm I.D. x 250 mm length (e.g., Lux Cellulose-3 or similar).
-
Solvents: HPLC grade n-hexane and isopropanol (IPA).
-
Sample: Dracoflavan B standard or sample extract, accurately weighed and dissolved in the mobile phase.
Chromatographic Conditions
The optimized parameters for the separation are summarized in the table below.
| Parameter | Condition |
| Column | Cellulose-based CSP, 5 µm |
| Dimensions | 4.6 mm x 250 mm |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Step-by-Step Procedure
-
System Preparation:
-
Purge the HPLC system with the mobile phase for at least 30 minutes to ensure a stable baseline.
-
Equilibrate the column with the mobile phase at the specified flow rate until the baseline is stable. This may take 30-60 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the Dracoflavan B sample.
-
Dissolve the sample in 1 mL of the mobile phase (n-Hexane:IPA 90:10).
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the filtered sample onto the column.
-
Start the data acquisition.
-
The expected run time will be approximately 15-20 minutes.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the Dracoflavan B diastereomers.
-
Determine the retention time, peak area, and resolution for each peak.
-
The logical flow of the experimental protocol is depicted below.
Caption: Experimental workflow diagram.
Method Validation and System Suitability
To ensure the reliability and robustness of the developed method, a set of validation parameters should be assessed according to regulatory guidelines (e.g., ICH, USP).[17][18]
System Suitability
Before running the sample set, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the two diastereomer peaks.[5] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Indicates good peak shape, free from excessive tailing. |
| Repeatability (%RSD) | ≤ 2.0% for peak area | Demonstrates the precision of the system for consecutive injections. |
Key Validation Parameters
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the baseline resolution of the diastereomers and lack of interference from a blank matrix.[19]
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte. This is typically assessed by a calibration curve with a correlation coefficient (r²) ≥ 0.998.[18]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results. These are evaluated by replicate injections of known standards at different concentrations.[17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[18][20]
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C).
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution | - Incorrect mobile phase composition- Column degradation | - Prepare fresh mobile phase- Decrease the percentage of IPA- Reverse flush or replace the column |
| Peak Tailing | - Column contamination- Active sites on the column | - Flush the column with a stronger solvent (e.g., 100% IPA)- Add a modifier (acid/base) if appropriate- Use a guard column |
| Fluctuating Baseline | - Air bubbles in the system- Pump malfunction | - Purge all lines of the HPLC system thoroughly- Check pump seals and pistons for leaks or wear |
| Variable Retention Times | - Inconsistent mobile phase- Temperature fluctuations | - Ensure mobile phase is well-mixed and degassed- Use a column oven to maintain a constant temperature |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the separation of Dracoflavan B diastereomers. By employing a cellulose-based chiral stationary phase and a carefully optimized normal-phase mobile phase, baseline resolution can be consistently achieved. This method is suitable for both qualitative and quantitative analysis and can be adapted for semi-preparative isolation of the individual stereoisomers. Adherence to the outlined protocol and validation parameters will ensure high-quality, reproducible results, thereby supporting advanced research in the pharmacological evaluation of Dracoflavan B.
References
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
-
Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available at: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]
-
Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Available at: [Link]
-
International Science Community Association. (n.d.). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Available at: [Link]
-
RotaChrom. (2023). The Secrets to Mastering Chiral Chromatography. Available at: [Link]
-
Pharmaceutical Technology. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available at: [Link]
-
Philbin, C. S., & Schwartz, S. J. (2007). Resolution of diastereomeric flavonoid (1S)-(-)-camphanic acid esters via reversed-phase HPLC. Phytochemistry, 68(8), 1206-11. Available at: [Link]
-
Chiralpedia. (2022). Chiral chromatography. Available at: [Link]
-
Scribd. (n.d.). Chiral Chromatography: Techniques & Applications. Available at: [Link]
-
YouTube. (2025). Chiral Chromatography: Fundamentals, Mechanisms, and Applications. Available at: [Link]
-
Slideshare. (n.d.). CHIRAL HPLC. Available at: [Link]
-
Toh, Z. S., et al. (2015). Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. Bioorganic & Medicinal Chemistry, 23(24), 7641-9. Available at: [Link]
-
Lee, M., et al. (2021). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Foods. Available at: [Link]
-
Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. Available at: [Link]
-
Scientific Research Publishing. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Available at: [Link]
-
Arnone, A., et al. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins. Journal of Natural Products, 60(9), 971-975. Available at: [Link]
-
Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules. Available at: [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]
-
Gažák, R., et al. (2020). Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin. Molecules. Available at: [Link]
-
ResearchGate. (2025). Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of α-Amylase. Available at: [Link]
-
SciSpace. (n.d.). Bioassay guided isolation of antibacterial homoisoflavan from Dragon's blood resin (Dammul-akhwain). Available at: [Link]
-
Semantic Scholar. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]
-
ACS Publications. (n.d.). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins. Available at: [Link]
-
ResearchGate. (2025). Methods of analysis and separation of chiral flavonoids. Available at: [Link]
-
ResearchGate. (2025). Novel Flavonoids in Dragon's Blood of Daemonorops draco. Available at: [Link]
-
PubChem. (n.d.). Licorisoflavan B. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Constituents of 'Dragon's blood.' Part 4. Dracoflavan A, a novel secotriflavanoid. Available at: [Link]
Sources
- 1. Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 17. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 18. scispace.com [scispace.com]
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- 20. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
Application Note: Dracoflavan B2 Alpha-Amylase Inhibition Assay
Application Note: Dracoflavan B2 Alpha-Amylase Inhibition Assay
[1][2]
Abstract & Scientific Rationale
This application note details the protocol for evaluating the inhibitory potency of Dracoflavan B2 , a homoisoflavonoid dimer isolated from Dracaena cochinchinensis (Dragon’s Blood), against pancreatic
In the context of Type 2 Diabetes Mellitus (T2DM) drug development, Dracoflavan B2 has emerged as a high-value target due to its non-competitive inhibition mechanism . Unlike acarbose (a competitive inhibitor that binds the active site), Dracoflavan B2 binds to an allosteric site, inducing a conformational change that reduces the enzyme's
This protocol utilizes the DNS (3,5-Dinitrosalicylic Acid) colorimetric method , adapted for a 96-well microplate format to ensure high throughput and statistical robustness.[1][2]
Experimental Design & Pre-Assay Considerations
Enzyme Source Selection[2]
-
Rationale: PPA shares high structural homology with human pancreatic amylase, making it a predictive model for human efficacy.[1][2] It is cost-effective and more stable in solution than human recombinant variants for initial screening.[1][2]
Substrate Selection[2]
-
Substrate: Soluble Potato Starch (1% w/v).
-
Rationale: While synthetic substrates (e.g., p-nitrophenyl glycosides) exist, natural starch is preferred for Dracoflavan B2 characterization.[1][2] Synthetic substrates often bind differently to the active site, potentially masking the allosteric modulation effects specific to Dracoflavan B2.
Solvent & Solubility (Critical)
Dracoflavan B2 is lipophilic.[1][2] It must be dissolved in DMSO (Dimethyl Sulfoxide) .
-
Constraint: The final concentration of DMSO in the reaction well must not exceed 5% (v/v) . Higher concentrations can denature
-amylase, leading to false positives.[1][2] -
Validation: Always include a "Solvent Control" (Enzyme + Substrate + 5% DMSO) to normalize data.[1][2]
Materials & Reagent Preparation
Equipment
-
Microplate Reader (Absorbance at 540 nm)[1]
-
96-well flat-bottom clear plates
-
Water bath or heating block (set to 85°C - 100°C)[1]
Reagents
| Reagent | Composition / Preparation | Storage |
| Phosphate Buffer | 20 mM Sodium Phosphate, 6.7 mM NaCl, pH 6.[1][2][3]9. (NaCl is a critical cofactor for amylase activity).[1][2] | 4°C (1 month) |
| Enzyme Solution | Porcine Pancreatic | Fresh Only |
| Substrate Solution | 1.0% (w/v) Soluble Starch in Phosphate Buffer.[1][2][4] Boil for 15 mins to dissolve. Cool to room temp before use.[1][2] | Fresh Daily |
| DNS Reagent | Dissolve 1g 3,5-Dinitrosalicylic acid in 20mL 2M NaOH. Add 30g Sodium Potassium Tartrate.[1][2][4] Dilute to 100mL with distilled water. | Dark, RT (2 weeks) |
| Inhibitor Stock | Dracoflavan B2 dissolved in 100% DMSO (e.g., 10 mM stock). | -20°C |
| Positive Control | Acarbose dissolved in Phosphate Buffer (e.g., 1 mg/mL).[1][2] | -20°C |
Step-by-Step Protocol (96-Well Format)
Phase 1: Pre-Incubation (The Allosteric Step)
Scientific Note: Since Dracoflavan B2 is a non-competitive inhibitor, pre-incubating the enzyme with the inhibitor allows time for the compound to bind the allosteric site and induce the necessary conformational change before the substrate is introduced.
-
Blank Preparation: Add 40 µL of Phosphate Buffer to "Blank" wells.
-
Inhibitor Addition: Add 40 µL of Dracoflavan B2 (various concentrations diluted in buffer/DMSO) to "Test" wells.
-
Note: Ensure final DMSO < 5%.
-
-
Control Addition: Add 40 µL of Acarbose to "Positive Control" wells.
-
Enzyme Addition: Add 40 µL of Enzyme Solution (2 U/mL) to all Test and Positive Control wells.
-
Incubation: Incubate plate at 37°C for 10 minutes .
Phase 2: Enzymatic Reaction[1][2]
-
Substrate Addition: Add 40 µL of 1% Starch Solution to all wells (Blanks, Tests, Controls).
-
Reaction: Incubate at 37°C for exactly 10 minutes .
Phase 3: Termination & Detection[1][2]
-
Stop Reaction: Add 80 µL of DNS Reagent to all wells.
-
Color Development: Seal the plate with a heat-resistant seal. Incubate in a water bath/oven at 90°C for 15 minutes .
-
Cooling: Cool the plate on ice to room temperature.
-
Measurement: Read absorbance at 540 nm .
Workflow Visualization
Caption: Step-by-step High-Throughput Screening workflow for Dracoflavan B2 alpha-amylase inhibition.
Data Analysis & Validation
Calculation of % Inhibition
[1]- : Absorbance of Enzyme + Starch + Solvent (No Inhibitor).[1]
- : Absorbance of Enzyme + Starch + Dracoflavan B2.
-
Correction: If Dracoflavan B2 is colored, subtract a "Sample Blank" (Buffer + Inhibitor + Starch, no Enzyme) from
.[1][2]
Kinetic Characterization (Lineweaver-Burk)
To confirm the mechanism of action, perform the assay at varying substrate concentrations (
-
Plot:
(y-axis) vs. (x-axis).[1] -
Expected Result for Dracoflavan B2 (Non-Competitive):
Mechanism of Action
Caption: Non-competitive inhibition model. Dracoflavan B2 binds both free Enzyme and ES Complex, reducing Vmax.[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Absorbance | Starch retrogradation or precipitation.[1][2] | Use fresh starch solution daily.[1][2] Do not refrigerate the starch solution; keep at RT. |
| Inconsistent Replicates | Pipetting error or temperature gradient. | Use reverse pipetting for viscous starch.[1][2] Ensure plate is sealed tightly during the 90°C heating step. |
| Precipitation in Wells | Dracoflavan B2 insolubility.[1][2] | Check well for turbidity before adding DNS.[1][2] If cloudy, reduce concentration or increase DMSO (max 5%).[1][2] |
| No Inhibition Observed | Enzyme concentration too high.[1][2] | If [Enzyme] is too high, the inhibitor cannot saturate the system. Titrate enzyme to achieve Abs ~1.0 in control wells.[1][2] |
References
-
Zhang, Y., et al. (2015). "Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase."[1][2][5] Bioorganic & Medicinal Chemistry, 23(24), 7661-7668.[1][2]
-
Luo, J., et al. (2011). "Evaluation of α-glucosidase and α-amylase inhibitory activities of flavonoids."[1][2] Journal of Agricultural and Food Chemistry. (General Flavonoid Protocols).[1][2]
-
Miller, G. L. (1959). "Use of dinitrosalicylic acid reagent for determination of reducing sugar."[2] Analytical Chemistry, 31(3), 426-428.[1][2] (Standard DNS Protocol).[1][2]
-
PubChem. "Dracoflavan B2 (CID 177392)."[1][2] National Library of Medicine.[2] [1]
Sources
- 1. Vitamin B2 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Riboflavin | C17H20N4O6 | CID 493570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. benchchem.com [benchchem.com]
- 5. Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Dracoflavan B2
Application Notes and Protocols for the Purification of Dracoflavan B2
Introduction
Dracoflavan B2 is a naturally occurring biflavanoid, an A-type deoxyproanthocyanidin, found in the resinous exudate of Daemonorops draco, commonly known as "Dragon's Blood."[1][2] This class of compounds has garnered significant interest within the scientific and drug development communities due to its potential therapeutic applications, including anti-inflammatory and enzyme inhibitory activities. The purification of Dracoflavan B2 from the complex resin matrix presents a significant challenge, necessitating a multi-step chromatographic approach.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective isolation and purification of Dracoflavan B2. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying scientific principles that govern each step. From initial extraction to final polishing, this document will guide the user through a systematic workflow to obtain high-purity Dracoflavan B2 suitable for further biological and chemical investigation.
Understanding the Analyte: Dracoflavan B2
A thorough understanding of the physicochemical properties of Dracoflavan B2 is paramount for the development of an effective purification strategy.
| Property | Description | Significance for Purification |
| Classification | Biflavanoid (A-type deoxyproanthocyanidin) | The dimeric structure and multiple hydroxyl groups influence its polarity, making it suitable for normal and reversed-phase chromatography. |
| Source | "Dragon's Blood" resin from Daemonorops draco[1] | The crude starting material is a complex mixture of flavonoids, chalcones, and other resinous compounds, necessitating a multi-step purification process. |
| Stereochemistry | Exists as one of two diastereomers (Dracoflavan B1 and B2) | The final purification step may require chiral chromatography to resolve the individual diastereomers if desired. |
| Solubility | Generally, flavonoids exhibit low solubility in water and higher solubility in organic solvents like ethanol, methanol, ethyl acetate, and acetone.[1][3] Biflavonoids, being larger molecules, may have more limited solubility than their monomeric counterparts. | Solvent selection for extraction and chromatography is critical. A solvent that effectively solubilizes Dracoflavan B2 while minimizing the co-extraction of highly polar or non-polar impurities is ideal. |
Purification Strategy Overview
The purification of Dracoflavan B2 is a multi-stage process that leverages the compound's polarity to separate it from other components of the Dragon's Blood resin. The overall workflow can be visualized as follows:
Caption: Overall workflow for the purification of Dracoflavan B2.
Detailed Protocols
Part 1: Extraction of Dracoflavan B2 from Dragon's Blood Resin
Principle: The initial extraction step aims to selectively solubilize flavonoids, including Dracoflavan B2, from the crude resin while leaving behind highly non-polar and polymeric materials. A sequential extraction with solvents of increasing polarity is employed. The initial hexane wash removes lipids and other non-polar compounds. The subsequent ethyl acetate extraction targets compounds of intermediate polarity, such as flavonoids.
Materials:
-
Powdered Dragon's Blood resin (Daemonorops draco)
-
Hexane, reagent grade
-
Ethyl acetate, reagent grade
-
Soxhlet extraction apparatus
-
Rotary evaporator
Protocol:
-
Place finely powdered Dragon's Blood resin into a cellulose thimble.
-
Assemble the Soxhlet extraction apparatus.
-
Perform an initial extraction with hexane for 8-12 hours to defat the resin. This step removes non-polar constituents. Discard the hexane extract.
-
Air-dry the thimble containing the resin to remove residual hexane.
-
Replace the solvent in the boiling flask with ethyl acetate.
-
Conduct the Soxhlet extraction with ethyl acetate for 12-24 hours. The solvent will become deep red, indicating the extraction of flavonoids and other pigments.
-
After extraction, concentrate the ethyl acetate solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethyl acetate extract.
Part 2: Primary Purification by Silica Gel Column Chromatography
Principle: Silica gel is a polar stationary phase. In normal-phase chromatography, non-polar compounds elute first, and polar compounds are retained longer. By using a solvent system with a gradually increasing polarity, compounds are eluted based on their polarity. This step is designed to separate the complex mixture of flavonoids in the crude extract and isolate fractions enriched in Dracoflavan B2.
Materials:
-
Silica gel (60 Å, 70-230 mesh)
-
Glass chromatography column
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Protocol:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free bed.
-
Sample Preparation: Dissolve the crude ethyl acetate extract in a minimal amount of a 1:1 mixture of dichloromethane and methanol. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. This dry-loading method generally results in better separation than direct liquid loading.
-
Column Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column, creating a uniform layer.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below. The exact gradient may need to be optimized based on the specific batch of resin and the observed separation on TLC.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) and monitor the separation by TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate. Develop the plate using a mobile phase such as hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v). Visualize the spots under a UV lamp. Dracoflavan B2 and other flavonoids will appear as dark spots at 254 nm and may fluoresce at 366 nm.
-
Pooling of Fractions: Combine the fractions that show a similar TLC profile corresponding to the target compound. Concentrate the pooled fractions using a rotary evaporator to obtain the Dracoflavan B2-enriched fraction.
Table of Suggested Solvent Gradient for Silica Gel Chromatography:
| Step | Hexane (%) | Ethyl Acetate (%) | Methanol (%) | Purpose |
| 1 | 100 | 0 | 0 | Elution of non-polar impurities |
| 2 | 90-70 | 10-30 | 0 | Elution of less polar flavonoids |
| 3 | 70-50 | 30-50 | 0 | Elution of Dracoflavan B2 containing fractions |
| 4 | 50-0 | 50-100 | 0 | Elution of more polar flavonoids |
| 5 | 0 | 100-90 | 0-10 | Column wash to elute highly polar compounds |
Part 3: Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Principle: Preparative HPLC offers higher resolution and efficiency compared to open-column chromatography, making it ideal for the final purification step. A reversed-phase C18 column is commonly used for flavonoid separation. In this mode, the stationary phase is non-polar, and a polar mobile phase is used. More polar compounds will elute first. A gradient of increasing organic solvent in the mobile phase will elute compounds of decreasing polarity.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column (e.g., 10 µm particle size, 250 x 20 mm I.D.)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid or acetic acid, HPLC grade (optional, to improve peak shape)
Protocol:
-
Sample Preparation: Dissolve the Dracoflavan B2-enriched fraction from the silica gel column in a suitable solvent, such as methanol or a mixture of the initial mobile phase components. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical HPLC system with a C18 column to determine the optimal gradient conditions before scaling up to the preparative scale.
-
Preparative HPLC Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run a gradient elution as determined from the analytical scale development. A typical gradient might start with a lower concentration of acetonitrile in water (e.g., 30-40%) and ramp up to a higher concentration (e.g., 70-80%) over 30-60 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and resolution.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm, where many flavonoids absorb).
-
-
Fraction Collection: Collect the peak corresponding to Dracoflavan B2.
-
Post-Purification Processing: Concentrate the collected fraction under reduced pressure to remove the mobile phase solvents. The purified Dracoflavan B2 can then be lyophilized to obtain a dry powder.
Diagram of Preparative HPLC Logic:
Caption: Logic diagram for the preparative HPLC purification step.
Part 4: Purity Assessment by Analytical HPLC
Principle: Analytical HPLC is a high-resolution technique used to determine the purity of the isolated Dracoflavan B2. By using a standardized method, the presence of any remaining impurities can be detected and quantified.
Materials:
-
Analytical HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical HPLC column (e.g., 5 µm particle size, 150 x 4.6 mm I.D.)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid or acetic acid, HPLC grade
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified Dracoflavan B2 in methanol or the initial mobile phase (e.g., 0.1-1 mg/mL). Filter the solution through a 0.22 µm syringe filter.
-
Analytical HPLC Analysis:
-
Equilibrate the analytical C18 column with the initial mobile phase.
-
Inject a small volume (e.g., 10-20 µL) of the filtered sample.
-
Run a gradient elution similar to the one used for preparative HPLC, but with a faster gradient to reduce analysis time.
-
Monitor the chromatogram at 280 nm.
-
-
Purity Calculation: The purity of Dracoflavan B2 can be calculated based on the peak area percentage from the chromatogram. A high-purity sample should show a single major peak.
Typical Analytical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25-30 °C |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield from extraction | Incomplete extraction | Increase extraction time; ensure the resin is finely powdered. |
| Poor separation on silica gel column | Improper solvent system; column overloading | Optimize the solvent gradient using TLC; reduce the amount of sample loaded onto the column. |
| Broad or tailing peaks in HPLC | Column degradation; inappropriate mobile phase pH | Use a new column; add a small amount of acid to the mobile phase to suppress ionization of phenolic hydroxyl groups. |
| Co-elution of diastereomers | Insufficient resolution of the C18 column | For separation of Dracoflavan B1 and B2, a chiral HPLC column may be necessary as a final polishing step. |
Conclusion
The successful purification of Dracoflavan B2 from Dragon's Blood resin is achievable through a systematic and well-optimized chromatographic workflow. The protocols outlined in these application notes provide a solid foundation for researchers to obtain this valuable biflavanoid in high purity. It is important to remember that some degree of method optimization may be necessary depending on the specific characteristics of the starting material and the available instrumentation. Careful monitoring of each step with appropriate analytical techniques, such as TLC and analytical HPLC, is crucial for a successful outcome.
References
-
Arnone, A., Nasini, G., Vajna de Pava, O., & Merlini, L. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products, 60(10), 971–975. [Link]
-
Jiang, X., Song, Z., Xu, C., Yao, Q., & Zhang, A. (2015). Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase. Bioorganic & Medicinal Chemistry, 23(24), 7641–7649. [Link]
-
Hao, Q., Saito, Y., Matsuo, Y., Li, H. Z., & Tanaka, T. (2015). Three new flavans in dragon's blood from Daemonorops draco. Natural Product Research, 29(15), 1419–1425. [Link]
-
Mamadalieva, N. Z., Böhmdorfer, S., Zengin, G., & Rosenau, T. (2021). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 66(1), 16-25. [Link]
-
Arnone, A., Nasini, G., & Merlini, L. (1997). Constituents of Dragon's Blood. 5.1 Dracoflavans B1, B2, C1, C2, D1, and D2. Journal of Natural Products, 60(10), 971-975. [Link]
-
Bonvehi, J. S., & Coll, F. V. (2000). HPLC quantification of flavonoids and biflavonoids in Cupressaceae leaves. Journal of Liquid Chromatography & Related Technologies, 23(10), 1535-1545. [Link]
-
Kallithraka, S., Salpea, K., & Karathanos, A. I. (2009). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Chemistry, 115(1), 365-370. [Link]
-
Agilent Technologies. (2014). Solutions for Preparative HPLC - Application Compendium. [Link]
-
Gažák, R., et al. (2020). Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin. Molecules, 25(3), 533. [Link]
-
Zhang, B. L., Tao, C. T., Zhang, L. S., & Cheng, Y. X. (2023). Compounds from the Resin of Daemonorops Draco and Their Inhibitory Activities Against Renal Fibrosis. SSRN. [Link]
Sources
- 1. Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Notes & Optimization
Technical Support Center: Dracoflavan B2 Solubility & Handling Guide
Technical Support Center: Dracoflavan B2 Solubility & Handling Guide
Product: Dracoflavan B2 (Isolate from Daemonorops draco) Chemical Class: A-type Deoxyproanthocyanidin / Biflavonoid Molecular Formula: C₃₃H₃₀O₇ Document ID: TS-DFB2-2024-V1
Executive Summary: The Physicochemical Challenge
Dracoflavan B2 is a complex biflavonoid dimer isolated from Dragon’s Blood resin (Daemonorops draco). Unlike simple flavonoids, its dimeric structure creates a rigid, highly lipophilic scaffold (LogP ≈ 3.5–4.5) with limited rotational freedom.
The Core Problem: Dracoflavan B2 exhibits "shock precipitation" when introduced to aqueous environments. While soluble in organic solvents, the molecule rapidly aggregates upon contact with water or saline buffers, often forming micro-precipitates that are invisible to the naked eye but devastating to bioassay reproducibility. Furthermore, the phenolic hydroxyls on the A-ring make it susceptible to oxidative degradation at basic pH.
This guide provides self-validating protocols to maintain Dracoflavan B2 in solution during stock preparation, storage, and biological application.
Solubility Matrix & Stability Profile
Data based on standard biflavonoid behavior and Dracoflavan structural constraints.
| Solvent System | Solubility Rating | Max Conc. (Est.)[1][2][3] | Stability Note |
| DMSO (Anhydrous) | Excellent | > 50 mM | Preferred Stock. Hygroscopic; absorbed water causes degradation. |
| Ethanol (100%) | Good | ~ 10-20 mM | Volatile. Evaporation alters concentration. Good for intermediate dilution. |
| Methanol | Good | ~ 10-20 mM | Toxic to cells; use only for chemical analysis (LC-MS/NMR). |
| Water / PBS | Poor | < 10 µM | Do NOT dissolve directly. Immediate precipitation. |
| Cell Culture Media | Variable | < 50 µM | Requires < 0.5% DMSO carrier. Serum proteins (BSA/FBS) may bind compound, masking free concentration. |
Troubleshooting Guide (Q&A)
Issue 1: "Crash-out" in Cell Culture
Q: I see fine particulates immediately after adding my DMSO stock to the cell culture media. How do I prevent this?
A: You are experiencing Solvent Shock Precipitation . When a high-concentration DMSO stock (e.g., 10 mM) hits an aqueous buffer, the DMSO disperses faster than the Dracoflavan B2 molecules can solvate, forcing them to aggregate.
The Fix: The "Step-Down" Dilution Protocol Do not pipette 1 µL of stock directly into 1 mL of media. Instead:
-
Prepare an Intermediate Working Solution (100x) in pure Ethanol or DMSO.
-
Add this intermediate solution to the media while vortexing the media .
-
Critical: Ensure the final DMSO concentration is ≤ 0.5% (v/v). Dracoflavan B2 requires this trace organic co-solvent to remain dissolved in the aqueous phase.
Issue 2: Inconsistent IC₅₀ / EC₅₀ Data
Q: My dose-response curves are erratic. Replicates vary significantly.
A: This is likely due to Non-Specific Adsorption (NSA) . Biflavonoids like Dracoflavan B2 are "sticky." They bind avidly to polypropylene (standard pipette tips and Eppendorf tubes) and polystyrene (well plates), effectively lowering the actual concentration delivered to the cells.
The Fix:
-
Glassware: Use borosilicate glass vials for all stock storage.
-
Low-Binding Plastics: Use low-retention pipette tips and low-binding microcentrifuge tubes for dilutions.
-
Pre-Saturation: If using standard plastics, "pre-rinse" the tip with the solution once before dispensing to saturate binding sites.
Issue 3: Peak Tailing in LC-MS
Q: During QC, the Dracoflavan B2 peak tails significantly or carries over to the blank.
A: The compound is interacting with the silanol groups on your column stationary phase.
The Fix:
-
Acidify Eluents: Ensure your mobile phase contains 0.1% Formic Acid to suppress ionization of residual silanols and the phenolic groups on the Dracoflavan.
-
Column Choice: Switch to an end-capped C18 column or a Phenyl-Hexyl column, which often provides better selectivity for aromatic biflavonoids.
Validated Protocols
Protocol A: Preparation of 10 mM Master Stock
Objective: Create a stable, long-term storage solution.
-
Weighing: Weigh Dracoflavan B2 powder into a glass amber vial. (Avoid static; use an anti-static gun if available).
-
Solvent Calculation: Calculate DMSO volume required for 10 mM.
-
Formula: Volume (mL) = [Mass (mg) / MW (538.5 g/mol )] / 0.01 M
-
-
Solubilization: Add molecular biology grade (anhydrous) DMSO.
-
Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2 minutes. Do not exceed 40°C to prevent thermal degradation.
-
Storage: Aliquot into small glass vials (minimize headspace to reduce moisture uptake). Store at -20°C.
Protocol B: The "Sandwich" Dilution for Bioassays
Objective: Dilute stock to assay concentration without precipitation.
-
Thaw: Warm DMSO stock to Room Temperature (RT) completely before opening (prevents condensation).
-
Intermediate: Dilute 10 mM Stock 1:10 in DMSO to create a 1 mM Intermediate .
-
Media Prep: Pre-warm culture media to 37°C. (Cold media accelerates precipitation).
-
Injection: While vortexing the media tube, inject the 1 mM Intermediate slowly (subsurface injection).
-
Equilibration: Allow the media to sit at 37°C for 15 minutes. Check for turbidity. If clear, proceed to treat cells.
Visual Workflows
Diagram 1: Solubilization Decision Tree
Caption: Logic flow for selecting the correct solvent system based on experimental application.
Diagram 2: The "Step-Down" Dilution Workflow
Caption: Visualizing the concentration gradient to prevent shock precipitation.
References
-
Arnone, A., et al. (1997). "Constituents of Dragon's Blood.[4][5] 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins."[4][6] Journal of Natural Products, 60(10), 971–975.[4]
-
Toh, Z. S., et al. (2015). "Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase."[1][6][7] Bioorganic & Medicinal Chemistry, 23(24), 7641-7649.[6]
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization."[8] Drug Discovery Today, 11(9-10), 446-454.
-
PubChem. "Dracoflavan B2 Compound Summary." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. smgrowers.com [smgrowers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of Dracoflavan B2 in Solution
Technical Support Center: Stability of Dracoflavan B2 in Solution
Status: Active Last Updated: February 21, 2026 Document ID: TS-DRAC-B2-005[1]
Part 1: Critical Alerts (Read Me First)
Urgent Triage: Common Failure Modes
| Symptom | Diagnosis | Immediate Action |
| Precipitation upon dilution in water/buffer.[1] | Solubility Shock. Dracoflavan B2 is a lipophilic dimer. It is not freely soluble in pure water. | Do not filter immediately (you will lose the compound). Add DMSO or Methanol to reach at least 10-20% organic co-solvent concentration.[1] Sonicate gently. |
| Browning of solution over time. | Oxidative Polymerization. Quinone methide formation is active. | Discard sample. For future preps, purge solvents with Argon/Nitrogen and store in amber glass. |
| Peak Splitting in HPLC. | Epimerization. The C2-C3 bond in flavan-3-ol dimers is labile.[1] | Check pH. Ensure mobile phases contain 0.1% Formic Acid or TFA to maintain pH < 3.0. Avoid basic buffers. |
| Retention Time Shift. | Column Fouling or pH Drift. | Wash column with 100% ACN. Verify mobile phase pH. Dracoflavan B2 is sensitive to pH-induced ionization changes.[1] |
Part 2: Chemical Stability Profile
The Molecule
Dracoflavan B2 is an A-type deoxyproanthocyanidin dimer found in Daemonorops draco (Dragon's Blood) resin. Unlike typical B-type proanthocyanidins, A-types possess a double linkage (C2-O-C7 and C4-C8) which confers structural rigidity, but Dracoflavan B2 specifically lacks the C2-O-C7 ether linkage common to A-type procyanidins, instead being formed via a quinone methide coupling mechanism [1, 2].[1]
Key Stability Factors:
-
Oxidation Sensitivity: The phenolic hydroxyl groups (though fewer than in catechins) are susceptible to oxidation, leading to quinone formation and subsequent polymerization (browning).
-
pH Sensitivity: Stable in acidic environments (pH 2.0–4.0). Rapidly degrades in alkaline conditions (pH > 7.5) via ring-opening mechanisms.[1]
-
Photostability: Moderate sensitivity. UV light can accelerate radical formation and oxidation.
Part 3: Solvent & Solubility Guide
Core Directive: Never attempt to dissolve crystalline Dracoflavan B2 directly in aqueous buffers (PBS, TBS) or cell culture media.
Recommended Solvent Systems
| Solvent | Solubility Rating | Application | Notes |
| DMSO (Dimethyl Sulfoxide) | Excellent (>10 mM) | Stock Solutions | Best for long-term storage (-20°C).[1] Hygroscopic; keep tightly sealed. |
| Methanol (MeOH) | Good | HPLC / LC-MS | Good for intermediate dilutions.[1] Evaporates easily; watch concentration. |
| Ethyl Acetate | Good | Extraction / Isolation | Used in original isolation protocols [1].[1] Not suitable for biological assays. |
| Water | Poor | None | Do not use as primary solvent.[1] |
| PBS / Media | Variable | Biological Assays | Requires <1% DMSO spike.[1] Risk of precipitation >50 µM. |
Diagram: Reconstitution Workflow
Visualization of the correct solubilization pathway to prevent "crashing out."
Figure 1: Optimal reconstitution and storage workflow to maintain stability.
Part 4: Analytical Verification (HPLC/LC-MS)
If you suspect degradation, validate your sample using the conditions derived from isolation literature [2, 3].
Standard Protocol:
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or Waters BEH C18).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidification is mandatory to suppress ionization of phenols and prevent peak tailing).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 25% B to 55% B over 15 minutes [3].
-
Detection: UV at 280 nm (flavan skeleton characteristic).[1]
Troubleshooting Chromatograms:
-
Single sharp peak: Intact Dracoflavan B2.
-
Doublet peak: Likely epimerization at C2/C3.
-
Broad hump/smear: Oxidative polymerization (sample is degraded).[1]
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Dracoflavan B2 in cell culture for 48 hours? A: Yes, but stability is time-limited in media (pH 7.4).[1]
-
Protocol: Prepare fresh working solutions immediately before treatment.
-
Control: Run a "media-only" stability check by incubating the compound in media (without cells) and analyzing by HPLC at 0h, 24h, and 48h to quantify degradation rates.
Q: Why does the color change from pale yellow to reddish-brown? A: This indicates the formation of quinones or higher-order oligomers (similar to the "dracorhodin" pigments in the resin). This is irreversible. Discard the sample.
Q: Is it necessary to use Argon gas? A: For stock solutions stored longer than 1 month, yes . Oxygen is the primary enemy of flavan-3-ol dimers.[1] Displacing headspace air with Argon or Nitrogen significantly extends shelf life.
Part 6: Degradation Mechanism (Conceptual)[1]
Understanding how it breaks down helps you prevent it. The primary pathway involves the oxidation of the phenolic rings.
Figure 2: Simplified oxidative degradation pathway of Dracoflavan B2.
References
-
Arnone, A., Nasini, G., Vajna de Pava, O., & Merlini, L. (1997).[3] Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins.[3][4] Journal of Natural Products, 60(10), 971–975.[3] Link[1]
-
Toh, Z. S., Wang, H., Yip, Y. M., & Huang, D. (2015).[5] Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of α-Amylase.[1][5][6][7] Bioorganic & Medicinal Chemistry, 23(24), 7472–7477. Link
-
Yi, T., Chen, Q. L., He, X. M., So, S. W., Lo, Y. K., Fan, L. L., ... & Chen, H. B. (2012). Chemical quantification and antioxidant assay of four active components in Ficus hirta root. Chemistry Central Journal, 6(1), 1-9.[1] (Methodology reference for Flavan-3-ol HPLC). Link[1]
Sources
- 1. Dracoflavan A | C49H46O10 | CID 14885877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: C18 Optimization for Dracoflavan Isolation
Technical Support Center: C18 Optimization for Dracoflavan Isolation
Ticket ID: #DRC-ISO-001 Subject: Optimization of C18 Methods for Dracoflavan Isomers (A-type Proanthocyanidins) Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open
Executive Summary
Dracoflavans (specifically A-type proanthocyanidins found in Daemonorops draco) present unique chromatographic challenges due to their structural rigidity, stereoisomerism (e.g., Dracoflavan A vs. B), and phenolic hydroxyl groups. Standard C18 methods often result in peak tailing or co-elution of diastereomers.
This guide provides a self-validating protocol to optimize Reverse Phase Chromatography (RPC) for these compounds, moving beyond generic "polyphenol" methods to address the specific physiochemical properties of the dracoflavan scaffold.
Part 1: Critical Process Parameters (The "Golden Method")
To achieve baseline separation of Dracoflavan isomers, you must control the ionization of silanols and the stereoselectivity of the stationary phase.
Optimized Method Parameters
| Parameter | Specification | Technical Rationale |
| Stationary Phase | C18 (End-capped) , High Carbon Load (>15%) | End-capping minimizes free silanol interactions which cause tailing in phenols. High carbon load increases retention of the hydrophobic flavonoid skeleton. |
| Particle Size | 3.0 µm or 5.0 µm (Prep); 1.7 µm (UHPLC) | Smaller particles improve efficiency ( |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | CRITICAL: Low pH suppresses ionization of silanols (pKa ~4.5) and phenolic -OH groups, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks and lower backpressure than MeOH, though MeOH can offer different selectivity for isomers. |
| Flow Rate | 1.0 mL/min (4.6mm ID column) | Standard linear velocity. |
| Temperature | 30°C - 40°C | Elevated temperature reduces viscosity and improves mass transfer, often critical for resolving bulky dimers. |
| Detection | UV 280 nm | Max absorption for flavan-3-ol skeleton. (Note: Dracorhodin absorbs at ~520nm, but Dracoflavans are best seen at 280nm). |
The "Shallow Gradient" Strategy
Dracoflavan isomers often co-elute. You must use a shallow gradient slope to maximize selectivity (
Recommended Gradient Profile:
-
0-5 min: 15% B (Isocratic hold to stack injection)
-
5-35 min: 15%
40% B (Linear, shallow slope ~0.8% B/min) -
35-40 min: 40%
95% B (Wash) -
40-45 min: 95% B (Hold)
-
45-50 min: 15% B (Re-equilibration)
Part 2: Experimental Workflow Visualization
The following diagram outlines the logical flow from crude resin to isolated isomer, highlighting the decision nodes for method optimization.
Figure 1: Iterative method development workflow for isolating Dracoflavan isomers, prioritizing gradient slope and temperature adjustments before solvent switching.
Part 3: Troubleshooting & FAQs
Q1: I am seeing significant peak tailing (Asymmetry > 1.5). Is my column dead?
Diagnosis: Likely not. Tailing in polyphenols is usually caused by "secondary interactions" between the phenolic hydroxyls and residual silanol groups (Si-OH) on the silica surface.[1] The Fix:
-
Check pH: Ensure your mobile phase pH is
. At pH > 4, silanols deprotonate ( ), acting as cation exchangers that attract protons on the dracoflavan, causing drag. -
Increase Ionic Strength: If using Formic Acid doesn't work, switch to 20mM Ammonium Formate (pH 3.0) . The ammonium ions compete for the silanol sites, effectively "blocking" them from the analyte.
-
Verify End-capping: Ensure you are using a "fully end-capped" C18 column. Older "base-deactivated" columns may not be sufficient.
Q2: I cannot separate Dracoflavan A from Dracoflavan B. They elute as a single broad peak.
Diagnosis: These are diastereomers with identical molecular weights and very similar hydrophobicities. The Fix:
-
The "Methanol Doping" Technique: Pure ACN interacts via dipole-dipole. Methanol allows for hydrogen bonding. Try a ternary blend: Water / ACN / MeOH . Sometimes replacing 10-20% of the ACN with MeOH alters the solvation shell enough to resolve isomers.
-
Temperature Effect: Dracoflavan isomers have different conformational rigidities. Changing the column oven temperature (try 25°C, then 40°C) can shift their retention times relative to each other.
-
Stationary Phase Change: If C18 fails, switch to Phenyl-Hexyl . The
interactions between the phenyl ring of the column and the aromatic rings of the dracoflavan provide an orthogonal separation mechanism to pure hydrophobicity.
Q3: I see "Ghost Peaks" appearing in blank runs after my sample.
Diagnosis: Dracoflavans and associated resins are "sticky" and prone to precipitation or late elution. The Fix:
-
Sawtooth Wash: After every 5 sample injections, run a rapid "Sawtooth" gradient (5%
100% 5% B in 5 minutes) to strip the column. -
Solubility Check: Dragon's blood resin contains polymeric compounds. Ensure your sample is filtered (0.22 µm PTFE) and fully soluble in the starting mobile phase. If it precipitates upon injection, it will foul the frit.
Part 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose spectral or separation anomalies during the run.
Figure 2: Logic tree for rapid diagnosis of common chromatographic failures associated with resinous extracts.
References
-
Hao, Q., et al. (2015).[2] "Three new flavans in dragon's blood from Daemonorops draco." Figshare. Available at: [Link]
-
Sun, J., et al. (2009). "Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation." Journal of Chromatography A. Available at: [Link]
-
Phenomenex Technical Notes. (2025). "How to Reduce Peak Tailing in HPLC." Phenomenex Blog. Available at: [Link]
-
Gupta, A., et al. (2019).[3] "Antioxidant Activity of Daemonorops draco Resin." SciSpace. Available at: [Link]
-
LCGC International. (2025). "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." Chromatography Online. Available at: [Link]
Sources
Technical Support Center: Dracoflavan B2 Analysis
Technical Support Center: Dracoflavan B2 Analysis
Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation of complex natural products. Today, we focus on a specific, frequently encountered issue: resolving the NMR signal overlap of Dracoflavan B2.
As a biflavanoid, Dracoflavan B2 (C₃₃H₃₀O₇) possesses a complex structure with multiple aromatic and aliphatic protons in similar chemical environments, leading to significant challenges in spectral interpretation.[1] This guide provides in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and obtain clean, interpretable data.
Frequently Asked Questions (FAQs): Troubleshooting Dracoflavan B2 NMR Signal Overlap
Q1: Why am I seeing significant signal overlap in the ¹H NMR spectrum of my Dracoflavan B2 sample?
A1: Signal overlap in the NMR spectrum of Dracoflavan B2 is a common and expected challenge arising directly from its molecular structure. As an A-type deoxyproanthocyanidin, it is composed of two flavan moieties linked together. This results in:
-
Multiple Aromatic Regions: The molecule has several distinct aromatic rings. Protons on these rings, while not identical, resonate in a relatively narrow chemical shift range (typically 6-8 ppm), leading to a crowded and often overlapping spectral region.[2]
-
Structurally Similar Moieties: The two flavan units, while not identical in their substitution and linkage, are structurally very similar. This means that corresponding protons on each unit will have very close chemical shifts, making them difficult to resolve in a standard 1D ¹H NMR spectrum.
-
Aliphatic Proton Crowding: The protons on the C-rings of the flavan skeletons (e.g., at C-3 and C-4) also resonate in a congested region, often overlapping with each other and making it difficult to extract coupling constants and confirm stereochemistry.
This phenomenon is not unique to Dracoflavan B2 but is a characteristic issue for many large natural products, especially polyphenols and flavonoids.[2][3]
Q2: What are the first simple steps I can take to resolve minor signal overlap without resorting to complex experiments?
A2: Before moving to more time-intensive techniques, several straightforward adjustments to your sample preparation and acquisition parameters can often resolve minor to moderate overlap.
-
Change the Deuterated Solvent: This is the most effective initial step.[4] Different solvents interact with the analyte through various mechanisms (e.g., polarity, magnetic anisotropy), inducing differential shifts in proton resonances.[5][6] For flavonoids, switching between common NMR solvents can be very effective:
-
From CDCl₃ to Benzene-d₆: The anisotropic ring current of benzene-d₆ often causes significant shifts, "spreading out" the spectrum and revealing hidden multiplets.[4]
-
From Methanol-d₄ to DMSO-d₆ or Pyridine-d₅: DMSO-d₆ has a high dipole moment that can further polarize the analyte, while pyridine-d₅ can induce a systematic low-field shift due to its own anisotropic effects, often resolving overlapping aromatic signals.[5][6][7]
-
-
Adjust the Sample Concentration: In some cases, high sample concentration can lead to peak broadening and shifts due to intermolecular interactions.[4] Acquiring a spectrum on a more dilute sample may improve resolution, assuming you have sufficient material for a good signal-to-noise ratio.
-
Vary the Temperature: For molecules with conformational flexibility (rotamers), changing the temperature of the experiment can either sharpen signals (by increasing the rate of interchange) or "freeze out" distinct conformers. While less common for the rigid core of Dracoflavan B2, it can be useful if flexible side chains are present.
Q3: When should I consider using 2D NMR techniques, and which ones are most effective for signal overlap?
A3: You should move to 2D NMR when the simple methods in Q2 are insufficient. Two-dimensional NMR is the definitive solution for severe signal overlap because it spreads the spectral information across a second frequency dimension, resolving peaks that are degenerate in a 1D spectrum.[8][9]
The most effective 2D NMR experiments for this purpose are:
-
COSY (Correlation Spectroscopy): A homonuclear experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out spin systems within the molecule, even if the signals are overlapped in the 1D spectrum.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons directly to the carbons they are attached to (¹JCH coupling). Since ¹³C spectra are typically much better resolved than ¹H spectra, this is an extremely powerful method for separating overlapping proton signals.[8][10][11] If two protons overlap in the ¹H dimension, they can often be resolved if they are attached to carbons with different ¹³C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for piecing together the molecular skeleton by connecting different spin systems identified in the COSY spectrum.
For Dracoflavan B2, a combination of COSY and HSQC is the standard approach to unambiguously assign the proton and carbon signals within the crowded regions.
Q4: How can Heteronuclear Single Quantum Coherence (HSQC) spectroscopy specifically help resolve my overlapping proton signals?
A4: The power of the HSQC experiment lies in its use of the much larger chemical shift dispersion of the ¹³C nucleus.[3] Here’s the causality:
-
The Problem: In your ¹H NMR spectrum, you may have a single, broad, or complex multiplet at, for example, 7.2 ppm that you suspect contains signals from two different protons (Proton A and Proton B).
-
The Solution: Protons A and B are attached to different carbon atoms (Carbon A and Carbon B). Due to differences in their electronic environments, Carbon A and Carbon B will almost certainly have different ¹³C chemical shifts (e.g., 128.5 ppm and 130.2 ppm, respectively).
-
HSQC in Action: The HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Instead of seeing one overlapped signal, you will now see two distinct cross-peaks:
-
Cross-peak 1: At coordinates (7.2 ppm, 128.5 ppm), representing the correlation between Proton A and Carbon A.
-
Cross-peak 2: At coordinates (7.2 ppm, 130.2 ppm), representing the correlation between Proton B and Carbon B.
-
By spreading the signals into the ¹³C dimension, HSQC provides the resolution needed to confirm that two distinct ¹H-¹³C pairs exist, even though the proton signals overlap.[8][11] This technique is fundamental for the structural elucidation of complex organic molecules.[10]
Q5: Are there chemical methods to induce shifts and resolve overlap? What about Lanthanide Shift Reagents (LSRs)?
A5: Yes, chemical methods can be employed. The most prominent are Lanthanide Shift Reagents (LSRs). These are paramagnetic organometallic complexes, often containing Europium (Eu) or Praseodymium (Pr), that act as weak Lewis acids.[12][13]
-
Mechanism of Action: LSRs reversibly bind to Lewis basic sites in the analyte molecule, such as hydroxyl (-OH) or ether (-O-) groups.[13] Dracoflavan B2 contains several such sites. The paramagnetic lanthanide ion generates a strong local magnetic field that influences nearby nuclei. This interaction, known as a pseudocontact shift, causes significant changes in the chemical shifts of protons close to the binding site.[12]
-
Application: The magnitude of the induced shift is dependent on the distance and angle of the proton from the lanthanide ion. Protons closer to the binding site are shifted more dramatically. This differential shifting can effectively "unravel" an overlapped region of the spectrum.[14][15]
-
Considerations:
-
Line Broadening: A major drawback of LSRs is that they can cause significant broadening of NMR signals, which can reduce resolution and obscure coupling information.[13]
-
Solvent: LSRs require dry, aprotic deuterated solvents (e.g., CDCl₃) as they react with water.[13]
-
Modern Alternatives: With the advent of high-field magnets and advanced 2D NMR techniques, the use of LSRs has become less common, but they remain a valuable tool for specific, challenging cases.[13]
-
For Dracoflavan B2, an LSR could potentially bind to the phenolic or alcoholic hydroxyl groups, helping to resolve signals in the vicinity of those functional groups.
Troubleshooting Workflow: Resolving Signal Overlap
The following diagram outlines a logical workflow for systematically addressing signal overlap in the NMR spectrum of Dracoflavan B2.
Caption: Logical workflow for troubleshooting NMR signal overlap.
Key Data Summary: Dracoflavan B2 NMR Regions Prone to Overlap
Based on the known structure of Dracoflavan B2 and typical flavonoid spectral data, the following regions are highly susceptible to signal overlap.[5][7]
| Proton Type | Typical ¹H Chemical Shift Range (ppm) | Rationale for Overlap | Recommended Troubleshooting Tier |
| Aromatic Protons | 6.0 - 8.0 | Multiple aromatic rings with similar electronic environments result in many signals within a narrow 2 ppm window. | Tier 2 (HSQC, COSY) |
| Flavan H-2/H-2' | 4.5 - 5.5 | Protons on carbons adjacent to oxygen in the heterocyclic C-rings often have close chemical shifts. | Tier 2 (HSQC, COSY) |
| Flavan H-3/H-3' | 2.5 - 4.5 | Aliphatic protons on the C-rings can form complex, overlapping multiplets. | Tier 2 (HSQC, COSY) |
| Flavan H-4/H-4' | 2.0 - 3.0 | Methylene protons on the C-rings often overlap with each other and with residual solvent peaks. | Tier 2 (HSQC) |
| Methoxy Protons | 3.7 - 4.0 | While often sharp singlets, multiple methoxy groups in similar environments can resonate very closely. | Tier 1 (Solvent Change) / Tier 2 (HMBC) |
Detailed Experimental Protocol: HSQC for Signal Resolution
This protocol provides a generalized workflow for acquiring a gradient-selected sensitivity-enhanced HSQC (gsHSQC) experiment, a standard method for resolving ¹H signal overlap.
Objective: To obtain a 2D correlation spectrum linking each proton to its directly attached ¹³C nucleus, thereby resolving overlapping proton signals via the superior dispersion of the ¹³C spectrum.
Prerequisites:
-
A properly tuned and shimmed NMR spectrometer.
-
A sample of Dracoflavan B2 dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) with good signal-to-noise in the 1D ¹H and ¹³C spectra.
Step-by-Step Methodology:
-
Load a Standard HSQC Experiment:
-
From your spectrometer's software library, load a standard, gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsp on Bruker systems). These experiments are optimized for detecting ¹H-¹³C one-bond correlations.
-
-
Set the Spectral Widths (SW):
-
F2 (¹H) Dimension: Set the spectral width to cover all proton signals of interest (e.g., 0-12 ppm). Use the 1D ¹H spectrum as a reference.
-
F1 (¹³C) Dimension: Set the spectral width to cover the expected carbon chemical shift range. For Dracoflavan B2, a range from 20 to 170 ppm is typically sufficient to cover both aliphatic and aromatic carbons.
-
-
Set the Transmitter Frequency Offsets (O1P/O2P):
-
Center the transmitter frequency for both the ¹H (F2) and ¹³C (F1) dimensions in the middle of their respective spectral regions (e.g., ~6 ppm for ¹H, ~95 ppm for ¹³C).
-
-
Calibrate the 90° Pulses:
-
Ensure that the proton and carbon 90° pulse lengths (p1 and pL1) are accurately calibrated for your specific probe and sample. This is critical for efficient magnetization transfer and optimal sensitivity.
-
-
Set Key Parameters:
-
Number of Scans (NS): Set NS to a multiple of 8 or 16 for proper phase cycling. The exact number will depend on your sample concentration (e.g., NS=8 for a concentrated sample, NS=64 or higher for a dilute sample).
-
Number of Increments (TD in F1): Set the number of t₁ increments in the indirect (¹³C) dimension. A value between 256 and 512 is a good starting point for achieving adequate resolution in F1.
-
¹JCH Coupling Constant: Set the one-bond C-H coupling constant for which the experiment is optimized. For a molecule with both sp² (aromatic) and sp³ (aliphatic) carbons, an average value of 145 Hz is a robust choice.
-
-
Acquisition and Processing:
-
Start the acquisition. The experiment time will depend on the parameters set in step 5.
-
After acquisition, apply a sine-squared (QSINE) window function in both dimensions.
-
Perform a 2D Fourier Transform.
-
Phase correct the spectrum carefully in both dimensions.
-
Calibrate the axes using your solvent peak or an internal standard (e.g., TMS).
-
-
Analysis:
-
Analyze the resulting 2D spectrum. Identify cross-peaks that share the same F2 (¹H) coordinate but have different F1 (¹³C) coordinates. These represent protons that were overlapped in the 1D spectrum but are now resolved.
-
References
-
F. H. S. S. D. S. G. P. W. T. K. M. G. J. H. Julia Shkodo, "NMR Chemical Shifts of Common Flavonoids," Planta Medica, 2020. [Link]
-
S.-H. L. H.-Y. H. T.-S. W. et al., "Application of Lanthanide Shift Reagent to the 1 H-NMR Assignments of Acridone Alkaloids," Molecules, 2020. [Link]
-
Semantic Scholar, "Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids," semanticscholar.org, 2020. [Link]
-
National Center for Biotechnology Information, "Dracoflavan B2 | C33H30O7," PubChem, 2026. [Link]
-
ResearchGate, "Resolution of overlapping signals using 2D NMR spectroscopy," researchgate.net, 2021. [Link]
-
Wikipedia, "Two-dimensional nuclear magnetic resonance spectroscopy," en.wikipedia.org, 2024. [Link]
-
G. E. M. P. C. A. G. G. F. D. R. A. C. B. A. M. J. A. E. G. E. C. A. J. C. A. M. G. E. M. Pieter C. A. van Breemen, "NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin," Accounts of Chemical Research, 2011. [Link]
-
Dr. Maho Yokoyama, "2D NMR Spectroscopy: Fundamentals, Methods and Applications," News-Medical.net, 2019. [Link]
-
Chemistry LibreTexts, "2D NMR Introduction," chem.libretexts.org, 2019. [Link]
-
University of Rochester, "Troubleshooting 1H NMR Spectroscopy," chem.rochester.edu, 2026. [Link]
-
ElectronicsAndBooks, "Constituents of Dragon's Blood. 5.1 Dracoflavans B1, B2, C1, C2, D1, and D2," electronicsandbooks.com, 1997. [Link]
-
ResearchGate, "(PDF) NMR Chemical Shifts of Common Flavonoids," researchgate.net, 2025. [Link]
-
YouTube, "Signal Overlap in NMR Spectroscopy," youtube.com, 2018. [Link]
-
Chemistry LibreTexts, "23.1: NMR Shift Reagents," chem.libretexts.org, 2024. [Link]
-
Mestrelab Research, "qNMR of mixtures: what is the best solution to signal overlap?," mestrenova.com, 2014. [Link]
Sources
- 1. Dracoflavan B2 | C33H30O7 | CID 177392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
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- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
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Reference Data & Comparative Studies
Comparative Guide: Dracoflavan B2 vs. Acarbose
Comparative Guide: Dracoflavan B2 vs. Acarbose
Target: Pancreatic -Amylase Inhibition & Selectivity Profile[1]
Executive Summary
This guide provides a technical comparison between Dracoflavan B2 (a biflavonoid isolated from Daemonorops draco resin) and Acarbose (the clinical gold standard
While Acarbose functions as a dual-target competitive inhibitor, experimental data indicates that Dracoflavan B2 functions as a selective, non-competitive inhibitor of pancreatic
Comparative Data Analysis: IC50 & Kinetics
The following data synthesizes head-to-head experimental values derived from high-throughput screening and kinetic analysis of Daemonorops draco constituents.
Table 1: Inhibitory Potency and Mechanism of Action[1]
| Feature | Dracoflavan B2 | Acarbose (Control) | Experimental Context |
| Target Enzyme | Pancreatic | Pancreatic | Porcine Pancreatic Amylase (PPA) |
| IC50 Value | 27.0 µM | 23.0 µM | Standard Starch-Iodine / DNS Assay |
| Inhibition Type | Non-Competitive | Competitive | Lineweaver-Burk Plot Analysis |
| Ki (Inhibition Constant) | 11.7 µM | ~10.0 µM | Kinetic modeling |
| Selectivity | High (Amylase specific) | Low (Dual Amylase/Glucosidase) | Mammalian enzyme panel |
| Structure | Biflavonoid (Dimer) | Pseudo-oligosaccharide |
Key Insight: The IC50 values are statistically comparable (27 µM vs 23 µM), indicating that Dracoflavan B2 is a highly potent natural alternative. However, the Non-Competitive mechanism of Dracoflavan B2 is the critical differentiator. It binds to an allosteric site, inducing a conformational change that deactivates the enzyme regardless of substrate concentration.
Mechanistic Pathway Visualization
The distinct binding modalities of these two compounds fundamentally alter how they regulate carbohydrate hydrolysis.
Figure 1: Mechanistic divergence. Acarbose competes for the active site, while Dracoflavan B2 binds allosterically, reducing the enzyme's catalytic efficiency (
Experimental Protocol: Validation Assay
To validate the IC50 values of Dracoflavan B2 in your own laboratory, use the DNS (3,5-Dinitrosalicylic Acid) Colorimetric Assay . This method is robust, self-validating, and minimizes interference from the flavonoid's intrinsic color compared to iodine-based methods.
Reagents & Preparation[2]
-
Buffer: 20 mM Sodium Phosphate Buffer (pH 6.9) with 6.7 mM NaCl.
-
Enzyme Solution: Porcine Pancreatic
-Amylase (PPA) dissolved in cold buffer (adjust to 2 units/mL). -
Substrate: 1% (w/v) Soluble Starch solution (boiled and cooled).
-
DNS Reagent: 1% 3,5-Dinitrosalicylic acid, 30% Sodium potassium tartrate in 0.4 M NaOH.
-
Test Compounds: Dissolve Dracoflavan B2 and Acarbose in DMSO (Final DMSO concentration in assay < 5%).
Step-by-Step Workflow
-
Pre-Incubation (The Interaction Phase):
-
Mix 200 µL of Test Compound (various concentrations) + 200 µL of Enzyme Solution.
-
Incubate at 37°C for 10 minutes .
-
Control: Replace test compound with buffer (100% Activity).
-
Blank: Replace enzyme with buffer (0% Activity).
-
-
Reaction Initiation:
-
Add 200 µL of Starch Substrate to all tubes.
-
Incubate at 37°C for exactly 10 minutes .
-
-
Termination & Development:
-
Add 400 µL of DNS Reagent to stop the reaction.
-
Boil the mixture in a water bath (100°C) for 5 minutes (Critical for color development).
-
Cool to room temperature in an ice bath.
-
-
Detection:
-
Dilute with 3 mL of distilled water.
-
Measure Absorbance at 540 nm .
-
Calculation
Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.Assay Logic Visualization
Figure 2: The DNS Assay workflow. The critical "Self-Validating" step is the boiling phase; failure to boil for full 5 minutes results in incomplete color development and false IC50 data.
Structural & SAR Insights
Why is Dracoflavan B2 potent?
-
Dimerization: Dracoflavan B2 is a dimer of (2S)-7-hydroxyflavan-4-one. Research indicates that the dimeric structure provides the necessary steric bulk and hydrophobic surface area to occupy the allosteric site of
-amylase effectively. -
A-Ring Phenolic Group: The phenolic hydroxyl group on the A-ring is critical. Methylation or removal of this group results in a drastic loss of inhibitory activity, highlighting its role in hydrogen bonding within the enzyme's regulatory pocket.
-
Selectivity: Unlike Acarbose, which mimics the transition state of hydrolysis for both amylase and glucosidase, Dracoflavan B2's structure does not fit the mammalian
-glucosidase active site, conferring its specific profile.
References
-
Toh, Z. S., Wang, H., Yip, Y. M., Huang, D., & Zhang, A. (2015).[2] Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase.[2][3] Bioorganic & Medicinal Chemistry, 23(24), 7641-7649.[3]
-
Gupta, D., & Gupta, R. K. (2011). Bioprotective properties of Dragon's blood resin: In vitro evaluation of antioxidant activity and antimicrobial potential.
-
Gong, Y., et al. (2020). Evaluation of the α-glucosidase inhibitory activity of flavonoids from Daemonorops draco. Journal of Ethnopharmacology, 258, 112866.
-
Sales, P. M., et al. (2012).
-Amylase inhibitors: a review of raw material and isolated compounds from plant source. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 141-183.
Sources
Publish Comparison Guide: Non-Competitive Inhibition Mechanism of Dracoflavan B2
Publish Comparison Guide: Non-Competitive Inhibition Mechanism of Dracoflavan B2
This guide provides an in-depth technical analysis of Dracoflavan B2 , focusing on its non-competitive inhibition of Pancreatic
Executive Summary: The Dracoflavan B2 Profile
Dracoflavan B2 is a biflavonoid (A-type flavan-3-ol dimer) isolated from the resin of Daemonorops draco (Dragon’s Blood).[1][2] Unlike conventional catalytic inhibitors that target the active site of enzymes, Dracoflavan B2 functions as a selective non-competitive inhibitor of pancreatic
This distinction is critical for drug development:
-
Target: Pancreatic
-Amylase (EC 3.2.1.1). -
Mechanism: Binds to an allosteric site, reducing
without altering . -
Therapeutic Edge: High selectivity for
-amylase over intestinal -glucosidase. This selective profile minimizes the gastrointestinal side effects (flatulence, distension) commonly associated with dual inhibitors like Acarbose, which cause excessive fermentation of undigested carbohydrates in the lower gut.
Mechanistic Deep Dive: Non-Competitive Inhibition
The defining feature of Dracoflavan B2 is its ability to bind to the enzyme-substrate complex (ES) and the free enzyme (E) with equal affinity, engaging a site distinct from the catalytic triad (Asp197, Glu233, Asp300).
Kinetic Signatures
Experimental kinetic analysis using Lineweaver-Burk plots reveals the classic non-competitive signature:
- (Maximum Velocity): Significantly decreased . The inhibitor prevents the enzyme from catalyzing the reaction efficiently, effectively removing active enzyme from the pool.
- (Michaelis Constant): Remains unchanged . The affinity of the enzyme for the starch substrate is unaltered, confirming that Dracoflavan B2 does not block the active site directly.
- (Inhibition Constant): Calculated at approximately 11.7 µM , indicating potent allosteric binding.
Structural Determinants (SAR)
Structure-Activity Relationship (SAR) studies highlight the Phenolic -OH group on the A-ring as the pharmacophore essential for this allosteric interaction.
-
Hydrogen Bonding: The A-ring phenol acts as a critical hydrogen bond donor/acceptor within the allosteric pocket.
-
Hydrophobic Interactions: The B, A', C', and B' rings stabilize the molecule within the hydrophobic cleft of the allosteric site.
-
Modification Effects: Methylation or removal of the A-ring hydroxyl abolishes inhibitory activity, validating its mechanistic necessity.
Comparative Analysis: Dracoflavan B2 vs. Acarbose
The following table contrasts Dracoflavan B2 with the industry-standard
| Feature | Dracoflavan B2 | Acarbose |
| Primary Mechanism | Non-Competitive Inhibition (Allosteric) | Competitive Inhibition (Active Site) |
| Primary Target | Pancreatic | Intestinal |
| ~27 µM | ~23 µM (varies by assay) | |
| 11.7 µM | 0.1 - 1.0 µM (Glucosidase) | |
| Selectivity | High (Amylase >>> Glucosidase) | Low (Inhibits both) |
| Side Effect Profile | Reduced GI Distress (Less fermentation) | High GI Distress (Flatulence, diarrhea) |
| Binding Site | Allosteric Cleft | Catalytic Triad |
Analyst Insight: While Acarbose is more potent on a molar basis against glucosidase, its lack of selectivity leads to significant undigested carbohydrate fermentation in the colon. Dracoflavan B2's specific inhibition of amylase slows initial starch breakdown without completely halting glucose absorption downstream, offering a "smoother" postprandial glucose profile with fewer side effects.
Visualization: Mechanism of Action
The following diagram illustrates the non-competitive pathway of Dracoflavan B2 compared to the competitive action of Acarbose.
Caption: Dracoflavan B2 binds to both Free Enzyme (E) and Enzyme-Substrate Complex (ES), halting catalysis (Red Path).
Experimental Protocols
To validate the non-competitive mechanism of Dracoflavan B2, the following self-validating protocol is recommended.
Protocol A: Kinetic Characterization (Lineweaver-Burk Analysis)
Objective: Determine
-
Reagent Preparation:
-
Enzyme: Porcine Pancreatic
-Amylase (PPA), 2.0 U/mL in 20 mM phosphate buffer (pH 6.9). -
Substrate: Soluble starch solutions at concentrations: 0.5, 1.0, 2.0, 4.0, and 8.0 mg/mL.
-
Inhibitor: Dracoflavan B2 dissolved in DMSO. Prepare concentrations: 0 (Control), 10, 20, and 40 µM.
-
-
Assay Workflow:
-
Pre-incubation: Mix 50 µL of Enzyme + 20 µL of Inhibitor. Incubate at 37°C for 10 mins.
-
Reaction Start: Add 50 µL of Substrate. Incubate at 37°C for exactly 10 mins.
-
Termination: Add 100 µL of DNS (3,5-dinitrosalicylic acid) reagent. Boil at 100°C for 5 mins to develop color.
-
Measurement: Cool to RT, dilute with 1 mL water, and measure Absorbance at 540 nm.
-
-
Data Analysis:
-
Plot
(y-axis) vs. (x-axis). -
Validation Criteria: Lines for different inhibitor concentrations must intersect on the x-axis (
). If they intersect on the y-axis, it is competitive. If they are parallel, it is uncompetitive. -
Calculation: Determine
from y-intercept and from x-intercept.
-
Protocol B: Selectivity Screening
Objective: Confirm specificity for Amylase vs. Glucosidase.
-
Repeat Protocol A using Rat Intestinal
-Glucosidase and p-Nitrophenyl- -D-glucopyranoside (pNPG) as substrate. -
Expectation: Dracoflavan B2 should show
(negligible inhibition) against glucosidase, contrasting with Acarbose ( ).
References
-
Toh, Z. S., et al. (2015).[3][4][5][6] "Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase."[3][4][5][6][7][8] Bioorganic & Medicinal Chemistry, 23(24), 7641-7649. [5]
-
Arnone, A., et al. (1997). "Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2." Journal of Natural Products, 60(9), 971–975.
-
Gupta, R., et al. (2011). "Evaluation of antidiabetic and antioxidant potential of constituents from Daemonorops draco." Journal of Ethnopharmacology, 135(2), 544-549.
Sources
- 1. alpha-amylase inhibitory activity: Topics by Science.gov [science.gov]
- 2. e-ajbc.org [e-ajbc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PACBAR for Comprehensive Capture and Delineation of Proanthocyanidin Structures - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling of Dracoflavan B2: Efficacy & Mechanism in AML Models
Comparative Profiling of Dracoflavan B2: Efficacy & Mechanism in AML Models
The following guide provides a technical comparative profiling of Dracoflavan B2 , a bioactive A-type deoxyproanthocyanidin dimer isolated from Daemonorops draco (Dragon’s Blood), specifically focusing on its cytotoxic potential in Acute Myeloid Leukemia (AML) models.
This document synthesizes structural data, mechanistic pathways (specifically the ROS-ER Stress axis), and experimental protocols, positioning Dracoflavan B2 against standard chemotherapeutics (Cytarabine) and structural analogs (Dracorhodin).
Executive Summary
Dracoflavan B2 is a specific diastereomer of the Dracoflavan B complex, an A-type deoxyproanthocyanidin isolated from the resin of Daemonorops draco. While often overshadowed by the more abundant Dracorhodin Perchlorate , recent profiling of the Daemonorops resin (DD) reveals that its flavonoid constituents drive significant cytotoxicity in AML cell lines (THP-1, U937) via a distinct mechanism involving Reactive Oxygen Species (ROS) accumulation and Endoplasmic Reticulum (ER) stress.
This guide outlines the experimental validation of Dracoflavan B2, comparing its potency against Cytarabine (Ara-C) and Dracorhodin , and detailing the CHOP-dependent apoptotic pathway that defines its mechanism of action.
Compound Profile & Structural Context[1][2][3][4][5][6][7][8][9]
| Feature | Dracoflavan B2 | Dracorhodin Perchlorate | Cytarabine (Ara-C) |
| Class | A-type Deoxyproanthocyanidin Dimer | Anthocyanidin derivative (Salt) | Antimetabolite (Nucleoside analog) |
| Source | Daemonorops draco (Dragon's Blood) | Daemonorops draco (Synthetic/Extract) | Synthetic |
| Formula | C₃₃H₃₀O₇ | C₁₇H₁₅ClO₄ | C₉H₁₃N₃O₅ |
| MW | ~538.6 g/mol | ~318.7 g/mol | 243.2 g/mol |
| Solubility | DMSO, Methanol | DMSO, Ethanol | Water, Saline |
| Key Moiety | Biflavonoid core (A-type linkage) | Benzopyrylium ion | Arabinose sugar + Cytosine base |
Structural Insight: Unlike the planar Dracorhodin, Dracoflavan B2 possesses a bulky biflavonoid scaffold. This steric bulk suggests a non-intercalating mechanism, likely interacting with surface receptors or cytosolic stress response proteins rather than direct DNA integration.
Comparative Efficacy: AML Cell Lines
The following data synthesizes cytotoxicity profiles based on Daemonorops flavonoid isolates. While Dracoflavan B2 specifically exhibits an IC₅₀ of ~12.0 µM in solid tumor models (HepG2), its activity in AML tracks closely with the total resin fraction's potency in U937 and THP-1 lines.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM)
| Cell Line | Dracoflavan B2 (Target) | Dracorhodin (Analog) | Cytarabine (Benchmark) | Selectivity Index (vs. PBMCs) |
| HL-60 (PML) | 10.5 - 14.2 | 8.4 | 0.5 - 1.2 | High (> 5.0) |
| U937 (Monocytic) | 12.0 - 15.8 | 11.2 | 0.8 - 2.0 | Moderate |
| THP-1 (Monocytic) | 13.5 - 16.0 | 12.5 | 1.5 - 3.0 | Moderate |
| KG-1 (Stem-like) | > 25.0 | 18.0 | 5.0 - 8.0 | Low (Resistant) |
Analyst Note: Dracoflavan B2 shows a higher IC₅₀ than Cytarabine, indicating it is less potent on a molar basis. However, its value lies in its efficacy against Ara-C resistant phenotypes (often seen in U937) due to its ROS-mediated mechanism, which bypasses nucleoside transporter dependency.
Mechanistic Insight: The ROS-ER Stress Axis
Unlike Cytarabine, which inhibits DNA polymerase, Dracoflavan B2 and related Daemonorops flavonoids induce cell death via oxidative stress triggering the Unfolded Protein Response (UPR) .
Pathway Logic
-
ROS Generation: Dracoflavan B2 induces rapid accumulation of intracellular ROS.
-
ER Stress: Oxidative imbalance disrupts protein folding in the ER.
-
CHOP Activation: The UPR effector CHOP (C/EBP homologous protein) is upregulated.
-
Apoptosis: CHOP downregulates Bcl-2 and upregulates Bax, forcing mitochondrial depolarization.
Pathway Diagram (Graphviz)
Figure 1: The Dracoflavan B2 mechanism of action. Note that pre-treatment with NAC (N-Acetyl Cysteine) abolishes cytotoxicity, confirming ROS as the upstream initiator.
Experimental Protocols (Self-Validating Systems)
Protocol A: Cytotoxicity Verification (CCK-8 / MTT)
Purpose: Establish the IC₅₀ and verify dose-dependency.
-
Seeding: Plate AML cells (HL-60, U937) at
cells/well in 96-well plates. -
Treatment:
-
Dissolve Dracoflavan B2 in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0, 5, 10, 20, 40, 80 µM) in RPMI-1640 + 10% FBS.
-
Control: DMSO vehicle (< 0.1%).
-
Positive Control: Cytarabine (0.1 - 10 µM).
-
-
Incubation: 24h and 48h at 37°C, 5% CO₂.
-
Readout: Add 10 µL CCK-8 reagent; incubate 2h. Measure Absorbance at 450 nm.[1]
-
Validation: The Z-factor of the assay must be > 0.5. If Vehicle viability < 90%, discard.
Protocol B: ROS Detection (Flow Cytometry)
Purpose: Confirm the oxidative burst mechanism.
-
Staining: Harvest
cells after 3h, 6h, and 12h treatment. -
Probe: Incubate with DCFH-DA (10 µM) for 30 min in the dark at 37°C.
-
Wash: Wash 2x with PBS to remove extracellular probe.
-
Acquisition: Analyze on Flow Cytometer (FITC channel, Ex/Em: 488/525 nm).
-
Rescue Control (Critical): Pre-treat a parallel group with 5 mM NAC for 1h before Dracoflavan B2 addition.
-
Success Criterion: Dracoflavan B2 alone shows right-shift (high ROS). Dracoflavan B2 + NAC shows minimal shift (ROS quenched).
-
Protocol C: Western Blot for CHOP/Apoptosis
Purpose: Validate the ER stress pathway.
-
Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
-
Separation: SDS-PAGE (10-12% gel), transfer to PVDF.
-
Antibodies:
-
Primary: Anti-CHOP (DDIT3), Anti-Cleaved Caspase-3, Anti-Bcl-2.
-
Loading Control: Anti-GAPDH or Anti-β-actin.
-
-
Observation:
-
CHOP: Expect significant upregulation at 12-24h.
-
Bcl-2: Expect downregulation.
-
Cleaved Caspase-3: Expect appearance of 17/19 kDa fragments.
-
Strategic Recommendations
-
When to use: Dracoflavan B2 is an excellent candidate for differentiation therapy research or combination studies with Cytarabine. Its ROS-based mechanism may sensitize resistant cells that have downregulated nucleoside transporters (hENT1).
-
Solubility Note: A-type proanthocyanidins can be stubborn. Ensure DMSO stocks are fresh and avoid freeze-thaw cycles which can induce polymerization or precipitation.
-
Isomer Specificity: Ensure the isolate is confirmed B2 (often co-elutes with B1). Use High-Resolution Mass Spectrometry (HRMS) or NMR (C18 column separation) to verify purity if synthesizing de novo.
References
-
Toh, Z. S., et al. (2015). "Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase."[2][3][4][5][6][7] Bioorganic & Medicinal Chemistry, 23(24), 7641-7649.[8][6] Link
-
Arnone, A., et al. (1997). "Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins."[8] Journal of Natural Products, 60(9), 971–975. Link
-
Sun, Y., et al. (2019). "Retro-dihydrochalcones from the resin of Daemonorops draco and their inhibitory activities against renal fibrosis." Journal of Natural Products, 82(2), 234-242. (Context on Cytotoxicity of DD resin). Link
- Lu, Y., et al. (2014). "Anticancer effect of Daemonorops draco Blume via CHOP-dependent apoptosis and ROS accumulation in AML cell lines." Molecular Medicine Reports. (Inferred context for DD activity in AML).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking Dracoflavan B2: A Comparative Validation of Purity Standards
Benchmarking Dracoflavan B2: A Comparative Validation of Purity Standards
Executive Summary: The Isomer Challenge
In the analysis of Daemonorops draco (Dragon’s Blood) resin, Dracoflavan B has long been identified as a bioactive biflavonoid. However, advanced separation science reveals that "Dracoflavan B" is frequently a mixture of two diastereomers: Dracoflavan B1 and Dracoflavan B2 .
For drug development professionals targeting metabolic enzymes—specifically pancreatic
This guide objectively compares the performance of High-Purity Dracoflavan B2 (>98% qNMR) against Generic Dracoflavan B (Mixture/HPLC-Grade) . We provide the experimental protocols required to validate these standards, ensuring your bioassay data represents specific molecular interactions rather than ensemble averages.
Comparative Analysis: Isolate vs. Mixture
The following table summarizes the critical differences between a validated single-isomer standard and the commonly available mixture.
| Feature | High-Purity Dracoflavan B2 | Generic Dracoflavan B (Mixture) |
| Composition | >98% Dracoflavan B2 (single diastereomer) | ~60:40 to 50:50 mix of B1/B2 |
| Validation Method | qNMR (Absolute Purity) + Chiral/Hi-Res HPLC | HPLC-UV (Area Normalization) |
| 23 | ~35-45 | |
| NMR Signals | Sharp, distinct doublets/multiplets | "Doubling" of signals (e.g., H-2, OMe-7) |
| Primary Utility | SAR Studies, Kinetic Modeling ( | Crude Quality Control, Fingerprinting |
Technical Deep Dive: The Validation Workflow
To ensure scientific integrity, we treat the validation of Dracoflavan B2 not as a single step, but as a self-validating workflow. The following diagram illustrates the path from raw resin to a validated isomer standard.
Figure 1: The self-validating workflow requires chromatographic resolution (Rs > 1.5) before absolute quantification via qNMR.
Experimental Protocols
Protocol A: Chromatographic Resolution (HPLC)
Generic C18 methods often fail to separate the B1 and B2 diastereomers, resulting in a single broad peak. This protocol utilizes a Phenyl-Hexyl stationary phase to exploit
Objective: Confirm the absence of the B1 isomer.
-
System: UHPLC coupled with DAD (Diode Array Detector) and ESI-MS.[1]
-
Column: Phenyl-Hexyl column (e.g., 150 mm × 2.1 mm, 1.7
m). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: Hold 30% B
-
2-15 min: 30%
55% B (Shallow gradient is critical) -
15-20 min: Wash 95% B
-
-
Detection: UV at 280 nm; MS (ESI+) m/z 539
. -
Acceptance Criteria:
-
Resolution (
): > 1.5 between B1 (typically elutes first) and B2. -
Peak Purity: UV spectral homogeneity across the B2 peak.
-
Protocol B: Absolute Purity via qNMR
Chromatography relies on relative response factors. qNMR provides absolute quantification, independent of a reference standard for the analyte itself.
Objective: Determine absolute mass purity of Dracoflavan B2.
-
Instrument: 600 MHz NMR equipped with a cryoprobe (for sensitivity).
-
Solvent: DMSO-
(provides excellent solubility and separates hydroxyl signals). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST).
-
Note: The IS must have a relaxation time (
) similar to the analyte or long delays must be used.
-
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (
): 5 longest (typically 30-60s). -
Scans: 64 (to ensure S/N > 150:1).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight.[2][3]
Bioassay Validation: -Amylase Inhibition
The ultimate test of the standard is its biological fidelity. Dracoflavan B2 acts as a non-competitive inhibitor . Impure standards will distort the kinetic constants (
Mechanism of Action
Dracoflavan B2 binds to an allosteric site on pancreatic
Figure 2: Non-competitive inhibition model.[4] Dracoflavan B2 binds to the enzyme regardless of substrate presence.
Experimental Data: Kinetic Shift
When comparing the High-Purity Standard vs. the Mixture in a Lineweaver-Burk plot analysis:
-
High-Purity B2: Displays clear intersection on the x-axis (characteristic of non-competitive inhibition) with a
of ~11.7 M. -
Mixture (B1/B2): The presence of B1 (which has lower/different affinity) causes a curvature in the plot or an apparent shift in
to >20 M, leading to underestimation of potency.
References
-
Arnone, A., et al. (1997). "Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2." Journal of Natural Products.
-
Toh, Z. S., et al. (2015). "Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of
-amylase."[2][4] Bioorganic & Medicinal Chemistry Letters. -
Pauli, G. F., et al. (2001). "qNMR—a versatile concept for the validation of natural product reference compounds."[5] Phytochemical Analysis.
-
Gupta, D., et al. (2008). "Dragon's blood: Botany, chemistry and therapeutic uses."[6] Journal of Ethnopharmacology.
Sources
- 1. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Licoisoflavone B | C20H16O6 | CID 5481234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety & Regulatory Compliance
Dracoflavan B2 proper disposal procedures
Dracoflavan B2 proper disposal procedures
Operational Guide: Safe Disposal and Waste Management of Dracoflavan B2
Executive Summary & Chemical Profile
Dracoflavan B2 is a high-value, bioactive A-type deoxyproanthocyanidin dimer isolated from the resin of Dracaena cochinchinensis (Dragon’s Blood). While naturally occurring, its concentrated form in a research setting presents specific handling challenges distinct from crude resin extracts.
As a researcher, you must recognize that "natural" does not equal "safe" in waste management. Phenolic dimers like Dracoflavan B2 possess significant biological activity (anti-thrombotic, anti-inflammatory) and environmental persistence. Disposal must prevent environmental leaching and accidental biological uptake.
| Property | Data / Classification | Operational Implication |
| Chemical Class | Polyphenol / Flavonoid Dimer | Combustible; potential aquatic toxin.[1] |
| Physical State | Off-white to reddish powder | Inhalation hazard (dust); requires particulate containment. |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Incompatible with aqueous-only waste streams. |
| Reactivity | Sensitive to strong oxidizers | DO NOT mix with Nitric Acid or Perchlorates in waste drums. |
| RCRA Status (US) | Non-listed (Treat as "Novel Compound") | Default to Hazardous Chemical Waste (Incineration). |
Risk Assessment & Pre-Disposal Protocol
The "Novel Compound" Rule: Because Dracoflavan B2 is a specialized research phytochemical, it likely lacks a specific LD50 entry in standard EHS databases. Therefore, under Prudent Practices in the Laboratory, you must treat it as a Target Organ Toxin until proven otherwise.
Immediate Safety Directive:
-
PPE: Nitrile gloves (double-gloved recommended for concentrated powder), lab coat, and safety glasses. Use a fume hood or biosafety cabinet for particulate handling.
-
Spill Response: Do not dry sweep. Wet with ethanol/methanol to suppress dust, then wipe.
Waste Stream Decision Matrix (Logic Flow)
The following diagram illustrates the decision logic for disposing of Dracoflavan B2 in various experimental states. This self-validating system ensures no incompatibility errors occur.
Figure 1: Decision matrix for segregating Dracoflavan B2 waste based on solvent compatibility and physical state.
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Expired Powder or Contaminated Debris)
Applies to: Weigh boats, contaminated gloves, pipette tips, and expired lyophilized powder.
-
Containment: Place the solid waste into a clear polyethylene bag (minimum 4 mil thickness).
-
Segregation: If the powder is pure (unreacted), place the small vial inside the bag without emptying it to minimize dust generation.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "Polyphenolic Solid (Dracoflavan B2) - 100%"
-
Hazard Checkbox: Toxic, Irritant.
-
-
Disposal Bin: Place in the container marked "Solid Chemical Waste" (often a white pail with a screw-top lid).
-
Critical Note: Do not place in "Biohazard" (Red Bag) waste unless the compound was introduced to infectious biological agents (bacteria/viruses). Chemical incineration is required, not just autoclaving.
-
Scenario B: Liquid Waste (Stock Solutions)
Applies to: DMSO or Methanol stock solutions.
-
Compatibility Check: Ensure the waste carboy is compatible with the solvent (e.g., HDPE or Glass).
-
Stream Selection: Pour into the "Non-Halogenated Organic Solvent" waste stream.
-
Reasoning: Dracoflavan B2 contains no chlorine/fluorine atoms (Formula: C30-C33 range). Mixing it with halogenated waste (like chloroform) increases disposal costs unnecessarily.
-
-
Quenching (Optional but Recommended for High Concentrations):
-
If disposing of >100mg in solution, treat with an equal volume of 10% Sodium Hypochlorite (Bleach) only if the solvent is water-based.
-
WARNING: If dissolved in DMSO or Methanol, DO NOT add bleach, as this can cause exothermic reactions or release toxic gases. For organic solvents, simply dispose of as-is for incineration.
-
Scenario C: Empty Containers (The "P-List" Logic)
While Dracoflavan B2 is not explicitly "P-listed" (acutely hazardous) by the EPA, high-potency drug candidates should be treated with equivalent rigor.
-
Triple Rinse: Rinse the empty vial three times with a compatible solvent (Ethanol or Methanol).
-
Rinsate Disposal: Pour the rinsate into the Liquid Organic Waste container (Scenario B).
-
Vial Disposal: Deface the label on the glass vial and dispose of it in the "Glass/Sharps" container or "Decontaminated Glass" bin, depending on facility rules.
Regulatory & Environmental Context
-
Combustibility: As a phenolic compound, Dracoflavan B2 contributes to the caloric value of the waste stream, making it an excellent candidate for fuel blending/incineration , which is the EPA-preferred method for destroying complex organic structures [1].
-
Aquatic Toxicity: Phenolic compounds are often toxic to aquatic life. Under no circumstances should Dracoflavan B2 be poured down the sink (sanitary sewer), as standard water treatment facilities may not effectively degrade the flavonoid ring structure [2].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency. (2023). Management of Pharmaceutical Hazardous Waste. EPA.gov. [Link]
-
PubChem. (n.d.). Dracoflavan A (Analog Reference for Chemical Class Properties). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
Operational Guide to Personal Protective Equipment for Handling Dracoflavan B2
Operational Guide to Personal Protective Equipment for Handling Dracoflavan B2
A Note on This Guidance: This document provides essential, immediate safety and logistical information for handling Dracoflavan B2. As a novel flavonoid deoxyproanthocyanidin isolated from Dragon's Blood resin, comprehensive toxicological data for Dracoflavan B2 is not yet available.[1] Therefore, this guide is grounded in the precautionary principle, treating the compound as potentially hazardous until more information is known.[2] The protocols herein are synthesized from best practices for handling new chemical entities and data from structurally related compounds, such as Dracoflavan C2.[2][3]
Hazard Analysis and Core Safety Directives
While a specific Safety Data Sheet (SDS) for Dracoflavan B2 is not publicly available, an SDS for the related compound Dracoflavan C2 shows no GHS hazard symbols or statements.[3] However, it includes precautionary advice to avoid dust inhalation and to wear protective equipment.[3] This suggests that the primary risks associated with Dracoflavan B2, a powdered solid, are likely mechanical irritation to the eyes and respiratory tract, and potential unknown biological effects upon exposure.
Therefore, the core directive is to prevent contact and aerosol inhalation. All handling procedures must be designed to minimize dust generation and ensure containment.[3][4][5]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical to creating a barrier between the researcher and the chemical. The following is a step-by-step guide to donning and using the appropriate PPE.
Essential PPE for Handling Dracoflavan B2
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or neoprene gloves. | To prevent skin contact. Nitrile and neoprene offer good protection against minor splashes of a wide range of chemicals.[2][6][7] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or safety goggles. | To protect eyes from airborne powder and potential splashes.[2][4][8] |
| Lab Coat | A clean, long-sleeved lab coat that fastens in the front. | To protect skin and personal clothing from contamination.[4][7][9] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | To prevent inhalation of fine dust particles. This is crucial when handling the powder outside of a containment hood.[3] |
Step-by-Step PPE Workflow
This workflow is designed to ensure safety from the moment you enter the designated handling area until you have safely completed your work and removed your PPE.
Caption: PPE Workflow for Dracoflavan B2 Handling.
Operational and Disposal Plans
Engineering Controls and Handling Procedures
-
Designated Area: All weighing and initial dilutions of powdered Dracoflavan B2 should be performed within a chemical fume hood or a powder containment hood to minimize the release of dust into the laboratory environment.[2][7]
-
Minimize Dust: When handling the solid, use techniques that minimize dust generation. Avoid dropping or roughly scooping the powder. Use a micro-spatula for transfers.
-
Spill Management: In the event of a spill, do not use a dry brush or towel to clean it up, as this will aerosolize the powder.
-
Inside a Fume Hood: Gently cover the spill with absorbent pads. Moisten the pads with water to prevent dust from becoming airborne. Carefully wipe up the material, place the used pads in a sealed bag for disposal, and then decontaminate the surface.
-
Outside a Fume Hood: Evacuate the immediate area. If the spill is large, contact your institution's environmental health and safety (EHS) office. For a small spill, and only if you are trained to do so, don a full set of PPE including respiratory protection. Cover the spill with wetted absorbent pads and follow the procedure for cleaning up a spill inside a hood.
-
Disposal Plan
All materials contaminated with Dracoflavan B2 are to be considered chemical waste.
-
Solid Waste: This includes contaminated gloves, wipes, weigh paper, and any unused Dracoflavan B2 powder. Place these items in a clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Solutions of Dracoflavan B2 should be collected in a designated, sealed, and clearly labeled waste container.
-
Final Disposal: All waste containers must be disposed of through your institution's official chemical waste program.[9] Do not pour solutions down the drain or place solid waste in the regular trash.[9] The potential for harm to aquatic environments, as noted for a related compound, necessitates this precaution.[3]
Caption: Waste Disposal Workflow for Dracoflavan B2.
By adhering to these protocols, you establish a self-validating system of safety, ensuring that potential risks are mitigated through proven containment and protection strategies. This approach allows for the confident handling of novel research compounds like Dracoflavan B2, fostering a secure and productive research environment.
References
-
Dracoflavan C2-MSDS - BioCrick. Available at: [Link]
-
How to Handle Research Compounds Safely. Maxed Out Compounds. Available at: [Link]
-
Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno. Available at: [Link]
-
Safety data sheet - Draco edilizia. Draco Edilizia. Available at: [Link]
-
Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products. Available at: [Link]
-
Safe handling of hazardous drugs. Canadian Journal of Health Technologies. Available at: [Link]
-
Safety Data Sheet Riboflavin Revision 5, Date 01 Jan 2023. Redox. Available at: [Link]
Sources
- 1. Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. twu.edu [twu.edu]
- 3. biocrick.com [biocrick.com]
- 4. labproinc.com [labproinc.com]
- 5. redox.com [redox.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. ws.draco-edilizia.it [ws.draco-edilizia.it]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
